molecular formula C17H12N8O2 B15001813 9-(4-methoxyphenyl)-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

9-(4-methoxyphenyl)-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

Cat. No.: B15001813
M. Wt: 360.3 g/mol
InChI Key: RJKJWVGBJMFWFY-UHFFFAOYSA-N
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Description

The compound 9-(4-methoxyphenyl)-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a heterocyclic molecule featuring a fused pyrido-triazolo-pyrimidine core substituted with a 4-methoxyphenyl group at position 9 and a 1H-1,2,4-triazol-5-yl moiety at position 6. This structure combines multiple pharmacophoric elements: the pyrimidine core is a common scaffold in medicinal chemistry, the triazole ring enhances hydrogen-bonding capacity, and the methoxyphenyl group may influence lipophilicity and target binding .

Properties

Molecular Formula

C17H12N8O2

Molecular Weight

360.3 g/mol

IUPAC Name

8-(4-methoxyphenyl)-11-(1H-1,2,4-triazol-5-yl)-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one

InChI

InChI=1S/C17H12N8O2/c1-27-11-4-2-10(3-5-11)14-13-12(22-16-19-9-21-25(14)16)6-7-24(15(13)26)17-18-8-20-23-17/h2-9H,1H3,(H,18,20,23)

InChI Key

RJKJWVGBJMFWFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=NC4=NC=NN24)C=CN(C3=O)C5=NC=NN5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-methoxyphenyl)-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the pyrido[4,3-d]pyrimidinone core: This can be achieved through the cyclization of appropriate pyridine and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the triazole ring: This step involves the reaction of the pyrido[4,3-d]pyrimidinone intermediate with a suitable azide or nitrile derivative under conditions that promote triazole formation, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC).

    Attachment of the 4-methoxyphenyl group: This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as Suzuki or Heck coupling, using a 4-methoxyphenyl halide and the triazole-pyrimidinone intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green solvents, and recyclable catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazole or pyrimidinone rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methoxyphenyl group or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halides, sulfonates, or organometallic compounds can be employed under conditions such as heating or the presence of a catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology

In biological research, this compound can serve as a probe to study enzyme interactions and receptor binding due to its unique structure.

Medicine

Industry

In the industrial sector, the compound can be used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which 9-(4-methoxyphenyl)-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one exerts its effects is largely dependent on its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to form specific interactions, such as hydrogen bonds or π-π stacking, with these targets, thereby modulating their activity or function.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name / ID Core Structure Key Substituents Reported Activity Synthesis Method (Reference)
Target Compound Pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine 9-(4-Methoxyphenyl); 7-(1H-1,2,4-triazol-5-yl) Not explicitly reported Likely multi-step heterocyclic fusion
9j (3-(4-Methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) Pyrazolo[1,5-a]pyrimidin-7(4H)-one 3-(4-Methoxyphenyl); 5-phenyl Anti-mycobacterial Condensation of enaminones with hydrazines
MK66 (5-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) Pyrazolo[1,5-a]pyrimidin-7(4H)-one 5-(4-Methoxyphenyl); 2-phenyl Evaluated for unspecified bioactivity Multi-component cyclization
7-[3-(Dimethylamino)propyl]-9-(4-methoxyphenyl)-2-methylpyrido[4,3-d]triazolo[1,5-a]pyrimidin-8-one Pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine 9-(4-Methoxyphenyl); 7-(3-(dimethylamino)propyl); 2-methyl Not reported Alkylation of triazole intermediates
5d (N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazine derivative) Quinazoline-pyrazole hybrid 4-Chloroquinazoline; 3-amino-4-pyrazolecarboxylate; substituted aldehyde hydrazine Antimicrobial (plant pathogens) Stepwise condensation

Key Observations:

Hybrid scaffolds like quinazoline-pyrazole (5d) demonstrate versatility in targeting diverse pathogens .

Substituent Effects: 4-Methoxyphenyl Group: Enhances solubility and electron-donating capacity, critical for membrane penetration in anti-mycobacterial agents (e.g., 9j) . Triazole Moieties: The 1H-1,2,4-triazol-5-yl group in the target compound may facilitate metal coordination or hydrogen bonding, analogous to triazolo[1,5-a]pyrimidines in antiviral drug candidates . Alkylamino Chains: The dimethylamino propyl group in the compound likely improves pharmacokinetics via increased basicity and solubility .

Table 2: Activity Comparison of Analogues

Compound Class Antimicrobial Anti-Mycobacterial Antiviral Other Notes
Pyrido-triazolo-pyrimidines Potential* Potential* Potential* *Inferred from triazolo[1,5-a]pyrimidine SAR
Pyrazolo[1,5-a]pyrimidinones Yes Yes No 9j shows MIC ≤ 6.25 µg/mL against M. tuberculosis
Quinazoline-Pyrazole Hybrids Yes No No 5d inhibits wheat scab fungus at 50 µg/mL
Thieno-Triazolo-Pyrimidines Yes No No Thieno derivatives exhibit Gram-positive activity

Key Insights:

  • The 4-methoxyphenyl group is a recurring motif in anti-mycobacterial agents (e.g., 9j), suggesting its role in targeting mycobacterial enzymes or membranes .
  • Triazole-containing cores (target compound, derivatives) are associated with broad-spectrum activity due to their ability to disrupt microbial DNA or protein synthesis .

Biological Activity

The compound 9-(4-methoxyphenyl)-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique combination of methoxy and triazole functionalities enhances its biological activity and solubility properties, making it a candidate for further research in drug development.

Chemical Structure and Properties

This compound features multiple ring systems including pyridine, triazole, and pyrimidine. Its molecular formula is C18H14N8O2C_{18}H_{14}N_8O_2 with a molecular weight of 406.4 g/mol. The intricate structure contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₈H₁₄N₈O₂
Molecular Weight406.4 g/mol
CAS Number1144465-39-3

Biological Activities

Preliminary studies indicate that 9-(4-methoxyphenyl)-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one exhibits a range of biological activities:

  • Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For example, it was tested against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells with IC50 values indicating significant antiproliferative effects.
  • Antimicrobial Properties : It has demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi. This includes effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Antiviral Effects : The compound's structural features suggest potential antiviral activity, particularly against viruses that exploit similar pathways as those targeted by triazole derivatives.

The mechanism by which this compound exerts its biological effects is largely attributed to its interaction with specific molecular targets. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes such as dihydrofolate reductase and glucosidase, which are crucial in various metabolic pathways.
  • Receptor Binding : Its unique structure allows for specific binding to receptors involved in cell signaling pathways related to cancer progression and inflammation.

Case Studies

Several studies have explored the efficacy of this compound:

  • Anticancer Study : In vitro studies reported that the compound significantly inhibited cell growth in A549 and MCF-7 cell lines with IC50 values of approximately 0.98 µM and 1.05 µM respectively .
  • Antimicrobial Evaluation : Research indicated that derivatives of pyrimidine compounds exhibit strong antimicrobial activity. The compound was tested against various bacterial strains with results showing significant inhibition zones .
  • Docking Studies : Molecular docking simulations have revealed potential binding affinities to key targets involved in cancer metabolism and viral replication pathways .

Q & A

Q. What are the established synthetic routes for synthesizing this compound, and what intermediates are critical?

The compound can be synthesized via cyclocondensation reactions, leveraging pyrido-triazolo-pyrimidinone scaffolds. Key intermediates include 4-methoxyphenyl-substituted pyrazoles and triazole precursors. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for triazole ring formation . Cyclization steps often involve refluxing in solvents like dioxane or DMF, with methyl iodide used for N-alkylation . Intermediate isolation via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for purity .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions, particularly the 4-methoxyphenyl and triazole moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (e.g., recrystallization from methanol) provides definitive structural confirmation . Infrared (IR) spectroscopy helps identify carbonyl stretches (C=O at ~1700 cm⁻¹) in the pyrimidinone core .

Q. What purification techniques are recommended post-synthesis?

Column chromatography with silica gel (ethyl acetate/hexane or dichloromethane/methanol gradients) is standard. Recrystallization from polar aprotic solvents like DMF or methanol improves crystalline purity . For hygroscopic intermediates, flash chromatography under inert atmospheres is advised .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

Catalyst systems like copper sulfate/sodium ascorbate (for CuAAC) improve triazole formation efficiency . Acid additives (e.g., p-toluenesulfonic acid) enhance cyclization kinetics during pyrimidinone ring closure . Microwave-assisted synthesis reduces reaction times for thermally driven steps (e.g., from 16 hours to 2–4 hours) .

Q. What strategies are used to resolve contradictions in biological activity data across studies?

Cross-validate assays using orthogonal methods (e.g., enzymatic vs. cell-based assays). For inconsistent IC₅₀ values, assess compound stability under assay conditions (pH, temperature) and confirm purity via HPLC . Align results with structural analogs (e.g., pyrazolo[1,5-a]pyrimidines) to identify substituent-dependent activity trends .

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

Design a modular library by varying substituents on the 4-methoxyphenyl and triazole groups. Use computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinase domains. Corrogate activity data with electronic effects (Hammett σ values) and steric parameters (Taft’s Eₛ) .

Q. What experimental designs assess environmental stability and degradation pathways?

Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL):

  • Hydrolysis: Incubate in buffered solutions (pH 4–9) at 25–50°C, monitoring degradation via LC-MS.
  • Photolysis: Expose to UV-Vis light (λ = 290–700 nm) and quantify byproducts.
  • Biotic degradation: Use soil microcosms to evaluate microbial metabolism .

Q. How can target engagement be validated in cellular models?

Employ cellular thermal shift assays (CETSA) to confirm binding to intended targets (e.g., kinases). Combine with siRNA knockdowns to observe rescue phenotypes. For off-target effects, use proteome-wide affinity pulldowns coupled with mass spectrometry .

Methodological Notes

  • Contradiction Analysis: Cross-reference synthetic protocols (e.g., solvent choices in vs. ) to identify reproducibility issues.

  • Theoretical Frameworks: Link SAR studies to kinase inhibition models or heterocyclic reactivity principles .

  • Data Tables:

    Parameter Typical Range Key Reference
    Melting Point570–580 K
    HPLC Purity (λ = 254 nm)≥95%
    CuAAC Reaction Time12–24 hours

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